Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate is a phosphonic acid derivative characterized by the presence of a diethyl ester functional group and a bis(2-hydroxyethyl)amino substituent on a benzyl ring. Its molecular formula is C15H26NO5P, and it has a molecular weight of approximately 331.34 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a reagent in various chemical syntheses. It is soluble in organic solvents such as methylene chloride, acetone, and benzene, but is insoluble in water, which can influence its use in biological systems and
These reactions highlight the compound's versatility as a building block in organic synthesis.
Several methods can be employed to synthesize diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate:
Each method may vary in terms of efficiency and yield depending on the reaction conditions employed.
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate has several potential applications:
Several compounds share structural similarities with diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl 4-aminobenzylphosphonate | C11H18NO3P | Lacks the bis(2-hydroxyethyl)amino group |
Diethyl 4-(bis(2-iodoethyl)amino)benzylphosphonate | C15H26NIO5P | Contains iodine instead of hydroxyl groups |
Diethyl (4-methylbenzyl)phosphonate | C12H17O3P | Methyl substitution instead of amino or hydroxyl |
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate stands out due to its unique combination of both phosphonic acid functionality and a bis(2-hydroxyethyl)amino group, which may enhance its solubility and reactivity compared to other similar compounds .